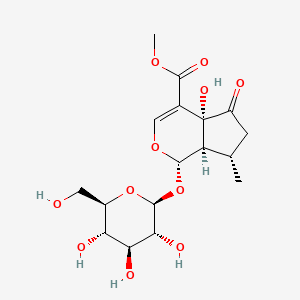
Albatrelin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Albatrelin G is a natural compound isolated from the fruiting bodies of Albatrellus caeruleoporus . It shows weak cytotoxic activity to cell lines HL-60, SMMC-7721, A-549, and MCF-7 in vitro .
Synthesis Analysis
This compound is a farnesylphenol, a class of compounds known to be produced by mushrooms of the Albatrellus genus . The synthesis of this compound and other farnesylphenols involves extensive spectroscopic analyses and chemical methods .
Scientific Research Applications
Meroterpenoid Pigments and Anticancer Properties
Albatrelin G, a derivative from the basidiomycete Albatrellus ovinus, exhibits potential in cancer research. Compounds isolated from Albatrellus ovinus, including albatrelins, have shown weak cytotoxicity against several human tumor cell lines. This implies a possible application of this compound in developing anticancer therapies (Liu et al., 2013).
Potential in Treating Diabetes and Hyperglycemia
Studies on Artemisia herba alba, which is traditionally used for diabetes treatment, have shown significant reduction in blood glucose levels and hypoliposis effects in diabetic animals. This suggests that this compound, with its similar pharmacological profile, might have potential applications in treating diabetes or hyperglycemia-related conditions (Al-Shamaony et al., 1994).
Antioxidant Properties and Health Implications
The antioxidant properties of Morus alba, traditionally used for anti-inflammatory and hypoglycemic purposes, indicate that this compound could have similar effects. Compounds from Morus alba have shown protective effects against oxidative stress, suggesting that this compound might be explored for its antioxidant capabilities (Ahmad et al., 2013).
Applications in Neurological Disorders
Research on Morus alba also indicates potential applications in neurological health. Extracts from Morus alba have shown to accumulate ROS and initiate apoptosis in neuroblastoma cells, suggesting a role for this compound in neuroprotective strategies or treatments for certain types of brain tumors (Kwon et al., 2015).
Potential in Immunomodulation
Investigations into Morus alba's effects on immune response, such as in asthma models, reveal its ability to modulate immune reactions. This suggests a potential application of this compound in immune-related diseases or conditions (Jung et al., 2014).
properties
IUPAC Name |
4-[(1R,2S,5R)-5-hydroxy-5-methyl-2-(6-methylhepta-1,5-dien-2-yl)cyclohexyl]-5-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-14(2)7-6-8-15(3)18-9-10-22(5,25)13-19(18)21-16(4)11-17(23)12-20(21)24/h7,11-12,18-19,23-25H,3,6,8-10,13H2,1-2,4-5H3/t18-,19-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMZYAZOCDDYMF-WOIUINJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2CC(CCC2C(=C)CCC=C(C)C)(C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1[C@@H]2C[C@](CC[C@@H]2C(=C)CCC=C(C)C)(C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



